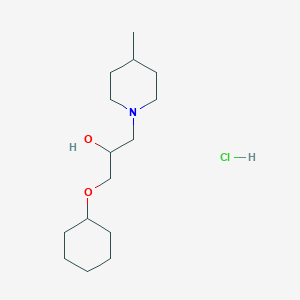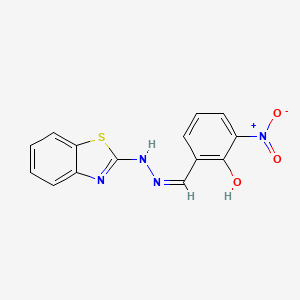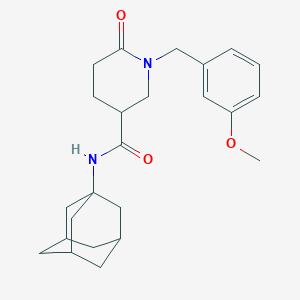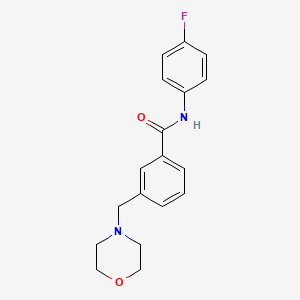
1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CHIR-99021 and is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is an enzyme that plays a crucial role in various cellular processes, including the regulation of glycogen synthesis, cell differentiation, and proliferation.
Mécanisme D'action
CHIR-99021 is a potent and selective inhibitor of 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride. 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride is a serine/threonine kinase that regulates various cellular processes, including glycogen synthesis, cell differentiation, and proliferation. By inhibiting 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride, CHIR-99021 promotes the phosphorylation and activation of glycogen synthase, leading to increased glycogen synthesis. CHIR-99021 also promotes the stabilization of β-catenin, a transcription factor that plays a crucial role in cell differentiation and proliferation.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have various biochemical and physiological effects. It promotes the self-renewal of embryonic stem cells and induces their differentiation into specific cell types. CHIR-99021 also promotes the proliferation of pancreatic β-cells and the differentiation of mesenchymal stem cells into osteoblasts. Furthermore, CHIR-99021 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CHIR-99021 is its potency and selectivity for 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride. It has been shown to be more potent than other 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride inhibitors, such as lithium and SB-216763. Furthermore, CHIR-99021 has a high degree of selectivity for 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride over other kinases. However, one of the limitations of CHIR-99021 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the use of CHIR-99021 in scientific research. One potential application is in the development of disease models for various disorders, including Alzheimer's disease, bipolar disorder, and cancer. CHIR-99021 could also be used to study the role of 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in various cellular processes, including cell differentiation, proliferation, and metabolism. Furthermore, the development of more potent and selective 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride inhibitors could lead to the identification of new therapeutic targets for various diseases.
Méthodes De Synthèse
The synthesis of CHIR-99021 involves the reaction of 1-(cyclohexyloxy)-3-chloropropane with 4-methyl-1-piperidinecarboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the resulting alcohol with hydrochloric acid. The yield of this synthesis method is typically around 60%.
Applications De Recherche Scientifique
CHIR-99021 has been extensively used in scientific research as a tool compound to study the role of 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in various cellular processes. It has been shown to promote the self-renewal of embryonic stem cells and induce their differentiation into specific cell types. CHIR-99021 has also been used to study the role of 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in the regulation of insulin signaling and glucose metabolism. Furthermore, CHIR-99021 has been used to develop various disease models, including Alzheimer's disease, bipolar disorder, and cancer.
Propriétés
IUPAC Name |
1-cyclohexyloxy-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2.ClH/c1-13-7-9-16(10-8-13)11-14(17)12-18-15-5-3-2-4-6-15;/h13-15,17H,2-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQDZAYJBMEOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyloxy-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]isonicotinamide](/img/structure/B5971818.png)

![N,N-dimethyl-2-{4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B5971830.png)

![3-{1-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B5971845.png)
![3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5971851.png)
![4-methoxy-N-({1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B5971858.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}acetamide](/img/structure/B5971867.png)


![2-{[(2-methoxyethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5971912.png)
![ethyl 3-(3-methoxybenzyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B5971915.png)
![3-{[(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B5971921.png)
![1-(1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-1-propanol](/img/structure/B5971925.png)